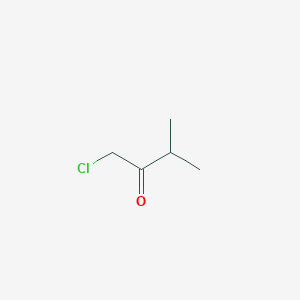
1-氯-3-甲基丁酮
描述
1-Chloro-3-methylbutan-2-one is a chemical compound with the molecular formula C5H9ClO and a molecular weight of 120.58 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-methylbutan-2-one is represented by the InChI code1S/C5H9ClO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 . This indicates that the molecule consists of a five-carbon chain with a chlorine atom and a carbonyl group attached. Physical And Chemical Properties Analysis
1-Chloro-3-methylbutan-2-one is a liquid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .科学研究应用
光学性质和分子结构
1-氯-3-甲基丁酮的光学性质一直是科学研究的一个课题。Brauns(1937)的一项研究探讨了光学活性1-卤代-2-甲基丁烷(包括1-氯-3-甲基丁酮)的光学旋转和原子尺寸。这项研究提供了关于这些化合物的分子旋转以及特定物理性质(如比重、折射率和沸点在不同压力下)的见解(Brauns, 1937)。
分解和反应机制
涉及1-氯-3-甲基丁酮的另一个研究领域是其在反应机制中的形成和行为。Dupuy等人(1973年)发现,在2-甲基丁基氯甲酸酯的热分解中,通过1,3-氢移位反应形成2-氯-3-甲基丁烷。这项研究提供了有关这种分解过程中中间步骤和产物的宝贵信息(Dupuy et al., 1973)。
拉曼光学活性和光谱模拟
对1-氯-3-甲基丁酮的拉曼光学活性和光谱特性也进行了研究。Prasad等人(1979年)利用原子偶极相互作用模型评估了该分子的手性参数,模拟了其拉曼光学活性光谱,并将其与实验光谱进行了比较。这些研究增进了对1-氯-3-甲基丁酮的分子结构和行为的理解(Prasad et al., 1979)。
溶解反应和溶剂相互作用
对类似1-氯-3-甲基丁酮的化合物的溶解反应进行的研究提供了有关溶剂相互作用和反应动力学的见解。Albuquerque等人(1996年)研究了不同醇类中相关化合物的溶解焓,有助于更广泛地理解溶质-溶剂相互作用及其热力学含义(Albuquerque et al., 1996)。
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with risks such as flammability, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
作用机制
Target of Action
1-Chloro-3-methylbutan-2-one, also known as 3-Chloro-3-methyl-butan-2-one, is a chemical compound with the molecular formula C5H9ClO It’s often used as a building block in organic synthesis
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.49 , which suggests it could potentially cross cell membranes.
Result of Action
As a chemical reagent, it’s primarily used in the synthesis of other compounds
属性
IUPAC Name |
1-chloro-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTWUPLPAPTFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499388 | |
| Record name | 1-Chloro-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methylbutan-2-one | |
CAS RN |
17687-63-7 | |
| Record name | 1-Chloro-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















